N-[1-(4-ethoxyphenyl)ethyl]formamide
Description
N-[1-(4-Ethoxyphenyl)ethyl]formamide is a formamide derivative featuring an ethoxyphenyl substituent. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol .
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11-6-4-10(5-7-11)9(2)12-8-13/h4-9H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTJMZGGNVNYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]formamide typically involves the reaction of 4-ethoxyacetophenone with formamide under specific conditions. One common method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the formamide group. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)ethyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[1-(4-ethoxyphenyl)ethyl]formamide exerts its effects depends on its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ethoxyphenyl moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Formamide derivatives vary primarily in their aromatic substituents. Key comparisons include:
Key Observations :
Yield Trends :
Physicochemical Properties
Spectroscopic Data :
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